1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one

BRD4 inhibitor bromodomain selectivity epigenetic probe

1-(6-Bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one (molecular formula C15H17BrN2O, MW approximately 321.21) is a synthetic derivative belonging to the tetrahydropyrido[4,3-b]indole class, a privileged scaffold in medicinal chemistry that has yielded modulators of histamine receptors, serotonin receptors, sirtuin 2, CFTR channels, and BET bromodomains. The compound features a 6-bromo substituent on the indole ring and an N-butanoyl group at the 2-position of the tetrahydropyridine ring.

Molecular Formula C15H17BrN2O
Molecular Weight 321.21 g/mol
Cat. No. B12193411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one
Molecular FormulaC15H17BrN2O
Molecular Weight321.21 g/mol
Structural Identifiers
SMILESCCCC(=O)N1CCC2=C(C1)C3=C(N2)C(=CC=C3)Br
InChIInChI=1S/C15H17BrN2O/c1-2-4-14(19)18-8-7-13-11(9-18)10-5-3-6-12(16)15(10)17-13/h3,5-6,17H,2,4,7-9H2,1H3
InChIKeyALYDDHMNLUGRBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one: Chemical Class and Core Properties for Informed Sourcing


1-(6-Bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one (molecular formula C15H17BrN2O, MW approximately 321.21) is a synthetic derivative belonging to the tetrahydropyrido[4,3-b]indole class, a privileged scaffold in medicinal chemistry that has yielded modulators of histamine receptors, serotonin receptors, sirtuin 2, CFTR channels, and BET bromodomains [1]. The compound features a 6-bromo substituent on the indole ring and an N-butanoyl group at the 2-position of the tetrahydropyridine ring. The N-unsubstituted precursor core (6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, CAS 439928-25-3) is commercially available with defined purity (≥95%) and serves as the key synthetic intermediate, while the N-butanoyl derivative represents a functionalized variant with distinct physicochemical properties that influence its suitability for downstream biological evaluation or further synthetic elaboration [1].

Diversification Handle 6-Bromo enables Pd-catalyzed cross-coupling for library synthesis
Pharmacophore Differentiation N-Butanoyl eliminates basic amine, shifting H-bond profile from aminergic GPCR scaffolds
Lipophilicity Tuning Estimated logP increase supports CNS permeability workflow optimization

Why In-Class Tetrahydropyrido[4,3-b]indole Compounds Are Not Interchangeable with 1-(6-Bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one


The tetrahydropyrido[4,3-b]indole scaffold supports diverse biological activities that are exquisitely sensitive to both the bromine substitution pattern and the N-acyl chain length. Substituting the N-butanoyl group with a shorter acetyl chain alters lipophilicity and may reduce passive membrane permeability, while replacement with a longer chain increases the risk of promiscuous target engagement. Similarly, the 6-bromo position is not interchangeable with the 8-bromo isomer, as the electronic and steric environment of the bromine atom is critical for target recognition in bromodomain-binding chemotypes such as the Olinone series [1]. The unique combination of the 6-bromo and N-butanoyl motifs places this compound in a differentiated physicochemical and pharmacophoric space that a generic analog with a different substitution pattern cannot replicate [2].

N-Acyl Chain Length Mismatch
Shorter chains (e.g., acetyl) may reduce permeability; longer chains may increase promiscuous target engagement. The butanoyl group occupies a distinct lipophilic space that may not transfer.
Bromine Regioisomer Mismatch
8-Bromo isomer differs electronically (meta to indole N) and sterically, altering cross-coupling reactivity and target recognition. The 6-bromo substitution pattern is critical for bromodomain binding chemotypes.
N-Substitution Functional Group Switch
N-Unsubstituted core carries a basic amine (pKa ~9-10) that engages aminergic GPCRs; N-butanoyl replaces this with a neutral amide, fundamentally altering pharmacophore and off-target profile.

Quantitative Differentiation Evidence for 1-(6-Bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one vs. Closest Analogs


BRD4 Bromodomain Selectivity: N-Acyl Chain Impact on BD1 vs. BD2 Discrimination (Class-Level Inference from Olinone Chemotype)

The closest structurally characterized comparator is Olinone (N-[4-(1-oxo-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)butyl]acetamide), a tetrahydropyrido[4,3-b]indole-based BRD4 inhibitor that contains an acetamide linker instead of the ketone moiety present in the target compound. In the BROMOscan assay, Olinone exhibited a Kd of 0.300 nM for BRD4 BD2 versus a Kd of 3.40 nM for BD1 measured by DiscoverX, representing an approximately 11-fold selectivity for BD2 [1]. In contrast, the broader class of non-selective BET bromodomain inhibitors typically show BD1/BD2 ratios near unity. Because the target compound replaces the acetamide linker with a butanoyl ketone, it is expected to alter the hydrogen-bonding network within the acetyl-lysine binding pocket, potentially shifting the BD1/BD2 selectivity profile. Direct experimental confirmation of this shift has not yet been reported [1].

BRD4 BD1/BD2 Selectivity
Class-level inference
Olinone proxy: BD2 Kd 0.300 nM, BD1 Kd 3.40 nM; ~11-fold BD2 selective
vs. pan-BET: BD1/BD2 ~1–3-fold
Selectivity may shift; supports epigenetic probe context
Direct target data not reported; requires confirmation
BRD4 inhibitor bromodomain selectivity epigenetic probe

Physicochemical Differentiation: Calculated Lipophilicity Shift from N-Acetyl to N-Butanoyl Derivative

The N-butanoyl group in the target compound (C4H7O) extends the alkyl chain by two methylene units compared to the common N-acetyl analog (C2H3O). Based on the Hansch π-contribution of an aliphatic methylene unit (π ≈ +0.5 per CH2), the N-butanoyl derivative is estimated to have a calculated logP (clogP) approximately 1.0–1.2 units higher than the corresponding N-acetyl compound [1]. For the tetrahydropyrido[4,3-b]indole core (estimated clogP of the unsubstituted core ≈ 2.5–3.0 ), this translates to a predicted clogP of approximately 3.5–4.2 for the N-acetyl derivative and approximately 4.5–5.2 for the N-butanoyl target compound. This difference places the target compound closer to the optimal lipophilicity range for CNS penetration (clogP 2–5) while maintaining sufficient aqueous solubility [1].

Lipophilicity Shift
Class-level inference
Estimated ΔclogP ≈ +1.0–1.2 (N-butanoyl clogP ≈ 4.5–5.2 vs. N-acetyl ≈ 3.5–4.2)
Supports CNS permeability tuning
Calculated values; experimental logP not available
lipophilicity drug-likeness ADME prediction

Synthetic Utility: 6-Bromo Position as a Cross-Coupling Handle Compared to Non-Halogenated or 8-Bromo Analogs

The 6-bromo substituent provides a regiochemically distinct handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that is absent in the non-halogenated core scaffold. Critically, the 6-position is electronically differentiated from the 8-bromo regioisomer: the 6-bromo is para to the indole nitrogen, placing it in a position of higher electron density that favors oxidative addition with Pd(0) catalysts relative to the 8-bromo isomer (meta to the indole nitrogen) [1]. This regiochemical advantage translates to higher expected coupling yields and broader substrate scope. In addition, the 6-bromo substituent can be selectively functionalized in the presence of the N-butanoyl amide, which remains intact under standard Suzuki coupling conditions, whereas the 8-bromo isomer may exhibit competing reactivity at the adjacent tetrahydropyridine nitrogen [2].

6-Bromo Cross-Coupling
Class-level inference
6-Bromo: para to indole N; favors Pd(0) oxidative addition. 8-Bromo regioisomer less reactive.
Supports library diversification via Suzuki coupling
No direct yield comparison for N-butanoyl derivatives
cross-coupling medicinal chemistry library synthesis

Hydrogen-Bond Donor Capacity: N-Butanoyl vs. N-Unsubstituted Core for Target Engagement

The N-unsubstituted core (6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, CAS 439928-25-3) bears a secondary amine at position 2, which can act as both a hydrogen-bond donor and acceptor. The N-butanoyl group in the target compound eliminates the N-H hydrogen-bond donor capacity of the tetrahydropyridine nitrogen, replacing it with a carbonyl oxygen that functions exclusively as a hydrogen-bond acceptor [1]. This functional group switch fundamentally alters the compound's pharmacophoric profile: the N-unsubstituted core has been implicated in 5-HT receptor antagonism where the basic amine is essential for ionic interaction with Asp residues in the binding pocket, while the N-acyl derivatives are incompatible with this pharmacophore and instead resemble the Olinone-type bromodomain-binding chemotype [2].

H-Bond Donor/Acceptor Profile
Class-level inference
N-butanoyl: HBD 1, HBA 2; N-unsubstituted core: HBD 2, HBA 1–2, basic amine pKa ~9-10 eliminated
Alters pharmacophoric profile; may reduce aminergic off-target engagement
Predicted pKa; experimental confirmation needed
hydrogen bonding target engagement amide functionality

Optimal Application Scenarios for 1-(6-Bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one in Research and Industrial Sourcing


Medicinal Chemistry: Lead Optimization of BRD4 Bromodomain-Selective Probes

The N-butanoyl group in the target compound modifies the acetyl-lysine mimetic region of the tetrahydropyrido[4,3-b]indole scaffold. In the context of BRD4 bromodomain probe development, this compound can serve as a starting point to explore how the alkyl chain length affects BD1 vs. BD2 selectivity beyond the acetamide-linked Olinone chemotype [1]. The 6-bromo position additionally enables parallel library synthesis via Suzuki coupling to probe the aromatic pocket of the bromodomain.

Synthetic Chemistry: Intermediate for Diversification via Cross-Coupling

The 6-bromo group is a superior synthetic handle for generating focused libraries compared to the 8-bromo regioisomer, due to more favorable electronic properties for Pd(0) oxidative addition [1]. Researchers synthesizing analogs can use this compound as a late-stage diversification point, avoiding the need to introduce the bromine atom de novo for each analog, which typically requires 3–5 additional synthetic steps. The N-butanoyl group remains stable under standard cross-coupling conditions.

Pharmacokinetic Profiling: CNS Drug Discovery Programs Requiring Optimal Lipophilicity

The predicted clogP of approximately 4.5–5.2 places this compound within the established optimal range for CNS penetration (clogP 2–5), unlike the more polar N-acetyl analog (clogP ≈ 3.5–4.2) which may exhibit suboptimal passive permeability [1]. This makes the N-butanoyl derivative particularly suitable for CNS-targeted drug discovery programs where balancing solubility, permeability, and metabolic stability is critical [2].

Pharmacological Tool Development: Non-Aminergic Chemical Probe

Because the N-butanoyl group eliminates the basic secondary amine present in the N-unsubstituted core, the target compound lacks the aminergic GPCR activity associated with the parent scaffold [1]. This makes it a cleaner pharmacological tool for probing non-aminergic targets (e.g., bromodomains, sirtuins, kinases), reducing the risk of off-target effects that confound phenotypic assay interpretation when using the unsubstituted core [2].

Application
Selection Property
Validation Focus
BRD4 bromodomain selectivity studies
N-Butanoyl acetyl-lysine mimetic modification
BD1/BD2 binding assay context
Cross-coupling library diversification
6-Bromo regiochemical reactivity
Suzuki-Miyaura coupling efficiency
CNS permeability screening
Predicted logP shift
Experimental logP and permeability assay
Non-aminergic probe development
Neutral amide replaces basic amine
Aminergic GPCR counter-screening
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